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molecular formula C15H12N4OS B8489390 2-[(Imidazo[1,2-a]pyridin-3-yl)methanesulfinyl]-1H-benzimidazole CAS No. 113855-38-2

2-[(Imidazo[1,2-a]pyridin-3-yl)methanesulfinyl]-1H-benzimidazole

Cat. No. B8489390
M. Wt: 296.3 g/mol
InChI Key: XNGIWMBQQRXWDW-UHFFFAOYSA-N
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Patent
US04721718

Procedure details

A suspension of 150 mg (0.54 mmole) of 2-[(imidazo[1,2-a]pyridin-3-ylmethyl)thio]-1H-benzimidazole (see Example 1) in 4.0 ml of dichloromethane was cooled in an ice bath. A solution of 120 mg (0.59 mmole) of ca. 85% m-chloroperbenzoic acid in the minimum amount of dichloromethane needed to form a solution was then added dropwise with stirring. The reaction was quenched with a few drops of dimethylsulfide. The mixture was washed with saturated aqueous sodium bicarbonate. The organic phase was concentrated in vacuo and chromatographed on silica gel (using ethanol-dichloromethane-triethylamine as eluent) to yield 35 mg of the title compound. Structure assignment was supported by the nmr and infrared spectra and by elemental analysis.
Name
2-[(imidazo[1,2-a]pyridin-3-ylmethyl)thio]-1H-benzimidazole
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]([CH2:10][S:11][C:12]2[NH:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[N:13]=2)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.ClC1C=CC=C(C(OO)=[O:29])C=1>ClCCl>[N:1]1[CH:2]=[C:3]([CH2:10][S:11]([C:12]2[NH:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[N:13]=2)=[O:29])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
2-[(imidazo[1,2-a]pyridin-3-ylmethyl)thio]-1H-benzimidazole
Quantity
150 mg
Type
reactant
Smiles
N=1C=C(N2C1C=CC=C2)CSC2=NC1=C(N2)C=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to form a solution
ADDITION
Type
ADDITION
Details
was then added dropwise
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a few drops of dimethylsulfide
WASH
Type
WASH
Details
The mixture was washed with saturated aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (using ethanol-dichloromethane-triethylamine as eluent)

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)CS(=O)C2=NC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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